Cas no 25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester)

The compound Acetic acid,2,2,2-trichloro-, trimethylsilyl ester is a specialized organosilicon reagent used in synthetic organic chemistry. Its key advantage lies in its ability to act as a protecting group or derivatizing agent for hydroxyl and carboxyl functionalities, enhancing stability and reactivity in complex reactions. The trimethylsilyl (TMS) group provides steric protection and facilitates purification due to its volatility. The trichloroacetyl moiety contributes to electrophilic reactivity, making it useful in acylation and condensation processes. This reagent is particularly valuable in peptide synthesis and carbohydrate chemistry, where selective protection is critical. Its moisture sensitivity necessitates handling under anhydrous conditions.
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester structure
25436-07-1 structure
Product Name:Acetic acid,2,2,2-trichloro-, trimethylsilyl ester
CAS No:25436-07-1
MF:C5H9Cl3O2Si
MW:235.568259954453
CID:282645
PubChem ID:117484
Update Time:2025-08-05

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2,2,2-trichloro-, trimethylsilyl ester
    • TRIMETHYLSILYL TRICHLOROACETATE
    • (trichloroacetyloxy)trimethylsilane
    • Trichloressigsaeure-trimethylsilylester
    • Trichloroacetic acid trimethylsilyl ester
    • Trimethylsilyltrichloroacetat
    • 2,2,2-Trichloro-Acetic Acid Trimethylsilyl Ester
    • trimethylsilyl 2,2,2-trichloroacetate
    • HAIZQIKYAKUOBN-UHFFFAOYSA-N
    • NS00051065
    • SCHEMBL1086612
    • 25436-07-1
    • DTXSID20948314
    • FT-0638525
    • trimethylsilyl 2, 2, 2-trichloroacetate
    • EINECS 246-980-5
    • A851821
    • MDL: MFCD00013667
    • Inchi: 1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
    • InChI Key: HAIZQIKYAKUOBN-UHFFFAOYSA-N
    • SMILES: ClC(C(=O)O[Si](C)(C)C)(Cl)Cl

Computed Properties

  • Exact Mass: 233.94400
  • Monoisotopic Mass: 233.944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: Not available
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.237 g/cm3
  • Boiling Point: 93-94 ºC (43 Torr)
  • Flash Point: 44.7±27.3 ºC,
  • Refractive Index: 1.4410
  • Solubility: Very slightly soluble (0.92 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.73470
  • Solubility: Not available

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester Security Information

  • Hazardous Material transportation number:UN 3272 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-20/21/22-36/37/38
  • Safety Instruction: S26; S36
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xn
  • Packing Group:III
  • Hazard Level:3.2
  • Risk Phrases:R10
  • Packing Group:III
  • Safety Term:3.2
  • HazardClass:3.2
  • PackingGroup:III
  • TSCA:No

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester Pricemore >>

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Additional information on Acetic acid,2,2,2-trichloro-, trimethylsilyl ester

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester: A Versatile Compound in Biomedical Research

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester is a synthetic compound with significant applications in pharmaceutical chemistry and biological research. As a derivative of 2,2,2-trichloroacetic acid, this compound features a trimethylsilyl ester group, which enhances its solubility and reactivity in organic synthesis. The CAS No. 25436-07-1 serves as a unique identifier for this compound, enabling precise reference in scientific literature and industrial applications. Its molecular structure combines the electrophilic properties of the trichloroacetyl group with the steric shielding of the trimethylsilyl moiety, making it a valuable reagent in the development of complex organic molecules.

The trimethylsilyl ester functionality of this compound plays a critical role in its utility as a synthetic intermediate. Unlike conventional esters, the trimethylsilyl group provides enhanced stability under acidic conditions, allowing for controlled hydrolysis in multi-step syntheses. This property is particularly advantageous in the preparation of bioactive molecules, where precise functional group manipulation is required. Recent studies have highlighted its potential in the synthesis of trichloroacetyl derivatives with applications in antiviral and anti-inflammatory drug design.

Current research trends in biomedical science emphasize the importance of trichloroacetyl derivatives in modulating biological targets. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated the use of Acetic acid,2,2,2-trichloro-, trimethylsilyl ester as a key intermediate in the synthesis of trichloroacetyl-based inhibitors targeting the SARS-CoV-2 main protease. The trimethylsilyl ester group was found to improve the solubility of the final product, enabling efficient delivery to infected cells. This highlights the compound's role in the development of antiviral therapeutics.

Another area of interest is the application of this compound in the design of trichloroacetyl-containing prodrugs. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* explored its use in the synthesis of trichloroacetyl-linked peptides for targeted drug delivery. The trimethylsilyl ester group was shown to protect the trichloroacetyl moiety during in vivo administration, ensuring controlled release at the target site. This approach has potential implications for the treatment of chronic inflammatory diseases, where localized drug delivery is critical.

The trichloroacetyl group of this compound also exhibits unique interactions with biological macromolecules. A 2022 review in *Chemical Reviews* discussed the role of trichloroacetyl derivatives in modulating protein-ligand binding affinities. The trimethylsilyl ester functionality was found to enhance the hydrophobicity of the trichloroacetyl group, enabling stronger interactions with hydrophobic pockets in target proteins. This property has been leveraged in the development of trichloroacetyl-based drugs targeting G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes.

From a synthetic perspective, the trimethylsilyl ester group of this compound offers advantages in cross-coupling reactions. A 2023 paper in *Organic Letters* reported the use of Acetic acid,2,2,2-trichloro-, trimethylsilyl ester as a coupling partner in Suzuki-Miyaura reactions, where the trimethylsilyl group facilitated the formation of carbon-carbon bonds with high regioselectivity. This application underscores its utility in the construction of complex organic frameworks, a key requirement for modern drug discovery.

Environmental and safety considerations are also important in the use of this compound. While the trichloroacetyl group is known for its reactivity, the trimethylsilyl moiety provides a level of stability that minimizes unintended side reactions. However, proper handling and disposal protocols are essential to ensure compliance with regulatory standards. Research into greener synthesis methods for this compound is ongoing, with a focus on reducing the environmental impact of its production.

In summary, Acetic acid,2,2,2-trichloro-, trimethylsilyl ester (CAS No. 25436-07-1) represents a versatile compound with broad applications in biomedical research. Its unique combination of trichloroacetyl and trimethylsilyl functionalities enables its use in drug synthesis, targeted delivery systems, and molecular interactions with biological targets. Ongoing studies continue to expand its potential in the development of innovative therapeutics and chemical tools for life sciences.

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